molecular formula C12H16O2 B373734 2-Tert-butyl-5-methylbenzoic acid

2-Tert-butyl-5-methylbenzoic acid

Cat. No.: B373734
M. Wt: 192.25g/mol
InChI Key: GEYPZUAOISDQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-5-methylbenzoic acid ( 904444-29-7) is an aromatic monocarboxylic acid with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This chemical compound serves as a valuable synthetic intermediate and building block in organic synthesis, medicinal chemistry, and materials science research. The compound features a benzoic acid core structure substituted with a tert-butyl group at the 2-position and a methyl group at the 5-position, creating a sterically hindered molecular architecture that influences its reactivity and physical properties. As a specialty benzoic acid derivative, this compound functions as a key precursor in the synthesis of more complex organic molecules, including pharmaceutical intermediates, agrochemicals, and functional materials. Researchers utilize this compound in the development of novel chemical entities, particularly where steric hindrance near the carboxylic acid functional group is desirable for modulating molecular interactions or reaction pathways. The structural motif of tert-butyl-substituted benzoic acids is commonly employed in coordination chemistry and crystal engineering due to their ability to influence molecular packing through steric effects . The compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications or human use. Proper handling procedures should include the use of personal protective equipment and working in a well-ventilated area. Recommended storage conditions involve keeping the material in a cool, dry place, with some suppliers suggesting cold-chain transportation for optimal stability . Researchers can typically access this compound from specialty chemical suppliers with global shipping capabilities, though availability may vary and interested parties should confirm current stock status.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25g/mol

IUPAC Name

2-tert-butyl-5-methylbenzoic acid

InChI

InChI=1S/C12H16O2/c1-8-5-6-10(12(2,3)4)9(7-8)11(13)14/h5-7H,1-4H3,(H,13,14)

InChI Key

GEYPZUAOISDQPN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)(C)C)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Steric Effects

  • The tert-butyl group at position 2 in the target compound creates greater steric hindrance than analogs with tert-butyl at position 5 (e.g., 5-tert-butyl-2-methoxybenzoic acid). This reduces nucleophilic attack susceptibility at the ortho position .
  • Methyl groups (as in this compound) are less bulky than methoxy or BOC-protected substituents, allowing for milder synthetic conditions .

Acidity

  • Electron-donating groups (e.g., tert-butyl, methyl) raise the pKa of benzoic acid derivatives. The target compound likely has a higher pKa (~4.0–4.5) than fluorinated analogs (pKa ~2.5–3.0) .
  • Methoxy-substituted analogs (e.g., 5-tert-butyl-2-methoxybenzoic acid) exhibit lower acidity than methyl-substituted derivatives due to stronger electron donation .

Preparation Methods

Hβ Zeolite Catalyst Preparation

Hβ zeolite is synthesized via ion exchange of Naβ zeolite (SiO₂/Al₂O₃ ratio: 5–40) with 1M ammonium nitrate. After drying, calcination at 550–600°C produces the acidic Hβ form. The silica-alumina ratio directly impacts catalytic activity:

  • SiO₂/Al₂O₃ = 25 : Achieves 73.0% m-methylphenol conversion and 97.1% selectivity toward 2-tert-butyl-5-methylphenol.

  • Lower ratios (e.g., SiO₂/Al₂O₃ = 5) : Reduce conversion to 54.2% due to excessive acid site density.

Alkylation Reaction Parameters

Key variables influencing tert-butylation include:

Alkylating Agent Selection

Alkylating AgentConversion (%)Selectivity (%)Yield (%)
Tert-butyl alcohol73.097.170.9
Methyl tert-butyl ether55.187.748.3
Isobutyl alcohol3.71003.7

Tert-butyl alcohol demonstrates superior performance due to its stability under reaction conditions.

Temperature and Reactor Configuration

  • Batch reactor (50–180°C) : Optimal at 100°C, yielding 70.9% product.

  • Fixed-bed reactor (120°C) : Liquid hourly space velocity (LHSV) of 0.2 h⁻¹ achieves 59.4% conversion. Higher LHSV (5.0 h⁻¹) drops yield to 21.0% due to reduced contact time.

Oxidizing AgentTemperature (°C)SolventExpected Yield (%)
KMnO₄/H₂SO₄80–100Water/Acetic Acid60–75
RuO₂/NaIO₄25–40Acetonitrile70–85

Note: Experimental validation required for tert-butyl-substituted substrates.

Alternative Synthetic Routes

Friedel-Crafts Alkylation of m-Methylbenzoic Acid

Direct tert-butylation of m-methylbenzoic acid using AlCl₃ or zeolite catalysts could bypass phenolic intermediates. Challenges include:

  • Steric hindrance : The tert-butyl group and carboxylic acid may impede electrophilic substitution.

  • Catalyst deactivation : Acidic COOH groups could interact with Lewis acid catalysts.

Carboxylation of 2-Tert-Butyl-5-Methyltoluene

Palladium-catalyzed carbonylation introduces the carboxylic acid group:

2-Tert-butyl-5-methyltoluene+COPd(OAc)₂, PPh₃2-Tert-butyl-5-methylbenzoic acid\text{2-Tert-butyl-5-methyltoluene} + \text{CO} \xrightarrow{\text{Pd(OAc)₂, PPh₃}} \text{this compound}

This method remains theoretical without empirical data.

Process Optimization and Scalability

Continuous-Flow Systems

Adopting fixed-bed reactors (as in) for large-scale production offers advantages:

  • Consistent product quality : LHSV of 0.5 h⁻¹ maintains 56.6% conversion with 90.8% selectivity.

  • Catalyst longevity : Hβ zeolite retains activity for >100 hours under optimized conditions.

Environmental and Economic Considerations

  • Waste reduction : Hβ zeolite is recyclable, minimizing hazardous waste vs. traditional AlCl₃ catalysts.

  • Energy efficiency : Lower reaction temperatures (100°C vs. 180°C) reduce energy consumption by ~40% .

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